molecular formula C11H11N3O B176772 5-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 119738-50-0

5-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B176772
CAS No.: 119738-50-0
M. Wt: 201.22 g/mol
InChI Key: FSYUUWJQSLZZLC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol It is characterized by the presence of a pyrazine ring substituted with a 4-methoxyphenyl group and an amino group at the 2-position

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)pyrazin-2-amine typically involves the reaction of 2-amino-5-chloropyrazine with 4-methoxyphenylmagnesium bromide . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include the corresponding pyrazine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazine ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of derivatives with enhanced biological activity.

    Industry: In the materials science field, 5-(4-Methoxyphenyl)pyrazin-2-amine is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)pyrazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrazine ring, which imparts distinct chemical and biological properties compared to its indole and imidazole counterparts.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUUWJQSLZZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576685
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119738-50-0
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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